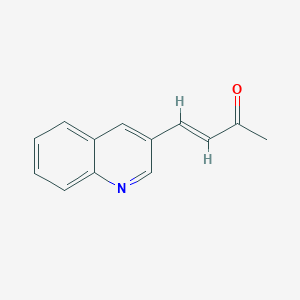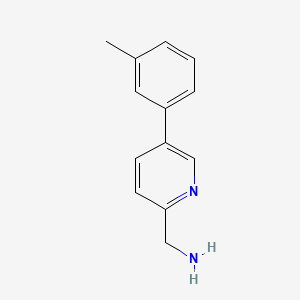
(5-(m-Tolyl)pyridin-2-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(m-Tolyl)pyridin-2-yl)methanamine: is an organic compound with the molecular formula C13H14N2 It is a derivative of pyridine, featuring a methanamine group attached to the second position of the pyridine ring and a methyl-substituted phenyl group (m-tolyl) at the fifth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (5-(m-Tolyl)pyridin-2-yl)methanamine typically begins with commercially available starting materials such as 2-bromopyridine and m-toluidine.
Step 1 - Formation of Intermediate: The first step involves the coupling of 2-bromopyridine with m-toluidine under palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura coupling) to form (5-(m-Tolyl)pyridin-2-yl)amine.
Step 2 - Introduction of Methanamine Group: The intermediate (5-(m-Tolyl)pyridin-2-yl)amine is then subjected to reductive amination using formaldehyde and a reducing agent such as sodium cyanoborohydride to introduce the methanamine group, yielding this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (5-(m-Tolyl)pyridin-2-yl)methanamine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, base catalysts like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Secondary amines.
Substitution: Alkylated or acylated derivatives of this compound.
Aplicaciones Científicas De Investigación
Chemistry:
Ligand Synthesis: (5-(m-Tolyl)pyridin-2-yl)methanamine is used as a ligand in coordination chemistry for the synthesis of metal complexes.
Catalysis: It serves as a catalyst or catalyst precursor in various organic transformations, including cross-coupling reactions.
Biology and Medicine:
Pharmaceuticals: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Biological Probes: It is used in the design of fluorescent probes for imaging and diagnostic applications.
Industry:
Material Science: this compound is employed in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of (5-(m-Tolyl)pyridin-2-yl)methanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methanamine group can form hydrogen bonds with active site residues, while the pyridine and m-tolyl groups contribute to hydrophobic interactions and π-π stacking with aromatic residues.
Comparación Con Compuestos Similares
(5-Phenylpyridin-2-yl)methanamine: Similar structure but with a phenyl group instead of an m-tolyl group.
(5-(p-Tolyl)pyridin-2-yl)methanamine: Similar structure but with a p-tolyl group instead of an m-tolyl group.
(5-(o-Tolyl)pyridin-2-yl)methanamine: Similar structure but with an o-tolyl group instead of an m-tolyl group.
Uniqueness: (5-(m-Tolyl)pyridin-2-yl)methanamine is unique due to the specific positioning of the m-tolyl group, which influences its electronic properties and reactivity. This positioning can affect the compound’s binding affinity and selectivity in biological systems, as well as its performance in catalytic applications.
Propiedades
Fórmula molecular |
C13H14N2 |
|---|---|
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
[5-(3-methylphenyl)pyridin-2-yl]methanamine |
InChI |
InChI=1S/C13H14N2/c1-10-3-2-4-11(7-10)12-5-6-13(8-14)15-9-12/h2-7,9H,8,14H2,1H3 |
Clave InChI |
RKTGEICLPOWGEC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2=CN=C(C=C2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Thieno[2,3-b]pyridin-5-yl)ethanone oxime](/img/structure/B11902375.png)


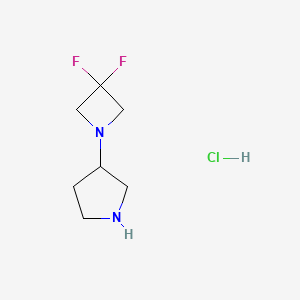
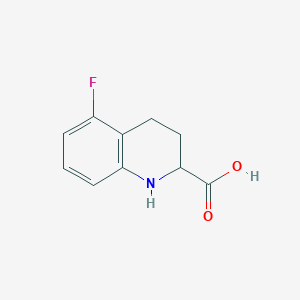
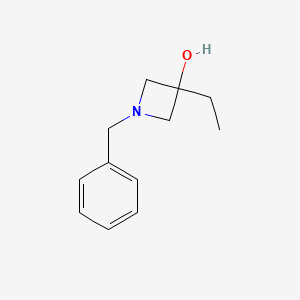
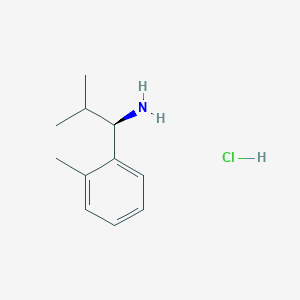
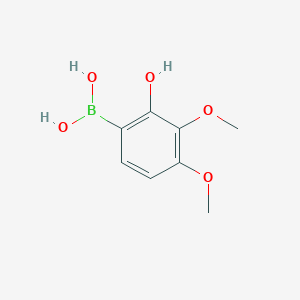
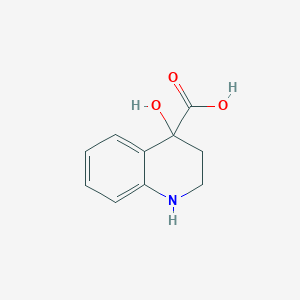
![7-Methoxy-3,5,8-trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B11902395.png)


![Ethyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylate](/img/structure/B11902424.png)
